
3,4-Dihydro-2H-pyran
Overview
Description
3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of approximately 86°C. The structure consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a double bond adjacent to the oxygen atom. This compound is widely used in organic synthesis, particularly as a protecting group for alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-pyran can be synthesized through various methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures between 300-400°C . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydration of tetrahydrofurfuryl alcohol. This method is preferred due to its efficiency and the availability of the starting material .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydropyran derivatives.
Reduction: It can be reduced to form tetrahydropyran.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Tetrahydropyran derivatives.
Reduction: Tetrahydropyran.
Substitution: Various substituted pyran derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyran has numerous applications in scientific research:
Chemistry: It is widely used as a protecting group for alcohols in organic synthesis.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Mechanism of Action
The primary mechanism of action for 3,4-Dihydro-2H-pyran involves its use as a protecting group for alcohols. When reacted with an alcohol, it forms a tetrahydropyranyl ether, which protects the alcohol from various reactions. This protection is achieved through the formation of a stable acetal linkage, which can be later removed by acidic hydrolysis .
Comparison with Similar Compounds
2,3-Dihydro-4H-pyran: This isomer has a methylene group separating the double bond and oxygen atom.
Tetrahydropyran: This fully saturated analog lacks the double bond present in 3,4-Dihydro-2H-pyran.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as an effective protecting group for alcohols. Its ability to form stable tetrahydropyranyl ethers makes it particularly valuable in organic synthesis .
Biological Activity
3,4-Dihydro-2H-pyran (DHP) is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties of DHP, including its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a bicyclic compound characterized by a six-membered ring containing one oxygen atom. Its structure allows for various substitutions, which can enhance its biological activity. The compound has been studied for its potential in treating various diseases due to its pharmacological properties.
Biological Activities
The biological activities of this compound include:
- Antitumor Activity : DHP derivatives have been shown to exhibit significant antitumor effects. For instance, poly[(this compound)-alt-(maleic acid)] has been identified as an effective antitumor agent through structure-activity relationship studies, indicating its potential in cancer therapy .
- Antibacterial and Antifungal Properties : Research indicates that DHP compounds possess antibacterial and antifungal activities. These properties make them candidates for developing new antimicrobial agents .
- Vasorelaxant Effects : Certain DHP derivatives demonstrate vasorelaxant properties, suggesting their potential use in treating cardiovascular diseases .
- Anti-HIV Activity : Some studies have reported that DHP compounds can inhibit HIV replication, highlighting their potential in antiviral therapy .
The mechanisms through which this compound exerts its biological effects are varied and depend on the specific derivative:
- Inhibition of Enzyme Activity : Many DHP derivatives act as enzyme inhibitors, affecting pathways critical to cancer cell proliferation and survival.
- Interaction with Receptors : Certain DHP compounds interact with specific receptors in the body, leading to physiological changes such as vasodilation.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods:
- Conventional Synthesis : Traditional methods involve the reaction of aldehydes or ketones with alcohols in the presence of acid catalysts.
- Non-Conventional Methods : Recent advancements have introduced non-conventional techniques such as ultrasound-assisted synthesis and microwave irradiation, which enhance yield and reduce reaction times .
Table 1: Summary of Biological Activities and Related Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying DHP in laboratory settings?
DHP is typically synthesized via acid-catalyzed dehydration of tetrahydrofurfuryl alcohol. A standard procedure involves refluxing the alcohol with a catalytic amount of p-toluenesulfonic acid (PTSA) in dichloromethane (DCM) under inert conditions . Purification is achieved through fractional distillation (boiling point: 86°C), with purity verified via gas chromatography (GC; ≥97% purity) . Key parameters include maintaining anhydrous conditions to prevent ring-opening side reactions.
Q. How do thermodynamic properties of DHP influence reaction design?
Critical thermodynamic parameters for DHP include:
Property | Value | Reference Study |
---|---|---|
ΔfH° (gas) | -104.2 kJ/mol | Steele et al. (1989) |
Cp,gas (298 K) | 94.3 J/mol·K | Dorofeeva (1992) |
Boiling point | 86°C | NIST |
These values inform solvent selection (e.g., low-polarity solvents for exothermic reactions) and energy calculations for scale-up .
Q. What analytical techniques are used to confirm DHP purity and structural integrity?
- GC-MS : Quantifies purity and detects volatile impurities.
- NMR : ¹H NMR (δ 4.6–4.8 ppm for vinyl protons; δ 1.8–2.2 ppm for methylene groups) confirms ring structure .
- Refractive Index : n²⁰/D = 1.440 (lit.) for quality control .
Advanced Research Questions
Q. How do substituents on the DHP ring affect its reactivity in electrophilic additions?
Substituents at the C-2 (axial) or C-6 positions significantly alter reactivity. For example:
- Electron-donating groups (e.g., methoxy) : Reduce reactivity in electrophilic additions due to steric hindrance and electronic deactivation.
- Alkyl groups (e.g., methyl at C-6) : Enhance reactivity by stabilizing transition states .
Table: Relative reaction rates of substituted DHPs with tert-butyl hypochlorite :
Substituent | Relative Rate (vs. DHP) |
---|---|
2-Methoxy | 0.25 |
6-Methyl | 2.10 |
2-Phenoxy | 0.15 |
Q. How should researchers resolve contradictions in thermodynamic data for DHP?
Discrepancies in reported ΔfH° values (e.g., -104.2 kJ/mol vs. -108.5 kJ/mol in older studies) arise from measurement techniques (e.g., calorimetry vs. computational models). Recommendations:
- Use NIST-reviewed data for computational modeling.
- Validate experimentally via bomb calorimetry under controlled conditions.
Q. What safety protocols are critical for handling DHP in catalytic reactions?
- Flammability : DHP is highly flammable (flash point: -6°C). Use spark-proof equipment and inert atmospheres .
- Toxicity : LD₅₀ (oral, rat) = 4000 mg/kg; LC₅₀ (inhalation, rat) = 10.7 mg/L/4h. Use fume hoods and PPE (gloves, goggles) .
- Stability : Store at ≤30°C, away from oxidizers. Stabilize with 0.1% BHT if long-term storage is required .
Q. What are the mechanistic implications of DHP’s role in THP protection of alcohols?
DHP reacts with alcohols under acidic catalysis (e.g., PPTS in DCM) to form tetrahydropyranyl (THP) ethers. The mechanism proceeds via:
Protonation of DHP’s oxygen, generating an oxonium ion.
Nucleophilic attack by the alcohol, forming a hemiacetal intermediate.
Ring closure to yield the THP-protected alcohol .
Key factors:
- Acid strength (PPTS > PTSA for selectivity).
- Reaction temperature (0°C to room temperature minimizes side reactions).
Q. Data Contradiction Analysis
Reported Boiling Points : While most sources cite 86°C , some older studies report 84–85°C. This variation may stem from impurities or calibration differences in distillation setups. Researchers should pre-purify DHP and validate boiling points using standardized equipment.
Properties
IUPAC Name |
3,4-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDQDWGNQVEFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=COC1 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Record name | DIHYDRO-2H-PYRAN | |
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DSSTOX Substance ID |
DTXSID6041426 | |
Record name | 3,4-Dihydro-2H-pyran | |
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Molecular Weight |
84.12 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS] | |
Record name | DIHYDRO-2H-PYRAN | |
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Record name | 2H-Pyran, 3,4-dihydro- | |
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Flash Point |
0 °F (NFPA, 2010) | |
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CAS No. |
110-87-2; 3174-74-1; 25512-65-6, 110-87-2 | |
Record name | DIHYDRO-2H-PYRAN | |
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Record name | 3,4-Dihydropyran | |
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Record name | 3,4-Dihydro-2H-pyran | |
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Record name | 3,4-Dihydro-2H-pyran | |
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Retrosynthesis Analysis
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